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molecular formula C9H9NO4 B157051 Dimethyl 3,4-pyridinedicarboxylate CAS No. 1796-83-4

Dimethyl 3,4-pyridinedicarboxylate

Cat. No. B157051
M. Wt: 195.17 g/mol
InChI Key: AUQUSBAFIHOGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181277B2

Procedure details

A mixture of dimethyl pyridine-3,4-dicarboxylate (1.00 g, 5.10 mmol, 1 eq) and Pd(OH)2 (20 mg, 0.2 eq) in 20 mL of acetic acid was heated at 80° C. overnight under H2, and then cooled to room temperature. The resulted mixture was filtered and concentrated in vacuo. To the mixture was added 100 mL of water. The pH was adjusted to 7-8 by adding NH3H2O. The mixture was extracted with CH2Cl2 (50 mL×3). The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as pale yellow oil (600 mg, 57.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 201.15 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([O:9][CH3:10])=[O:8])=[C:3]([C:11]([O:13][CH3:14])=[O:12])[CH:2]=1>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH:3]([C:11]([O:13][CH3:14])=[O:12])[CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulted mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the mixture was added 100 mL of water
ADDITION
Type
ADDITION
Details
by adding NH3H2O
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CC(C(CC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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